molecular formula C15H16N2S B086556 1-(beta-Phenethyl)-3-phenyl-2-thiourea CAS No. 15093-42-2

1-(beta-Phenethyl)-3-phenyl-2-thiourea

Cat. No.: B086556
CAS No.: 15093-42-2
M. Wt: 256.4 g/mol
InChI Key: MQOBLGHESXFRAZ-UHFFFAOYSA-N
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Description

1-(beta-Phenethyl)-3-phenyl-2-thiourea is an organic compound with the molecular formula C15H16N2S It is a thiourea derivative, characterized by the presence of a phenethyl group and a phenyl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(beta-Phenethyl)-3-phenyl-2-thiourea can be synthesized through several methods. One common approach involves the reaction of phenethylamine with phenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. This method allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(beta-Phenethyl)-3-phenyl-2-thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The phenyl and phenethyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents or nucleophiles like sodium azide (NaN3) can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(beta-Phenethyl)-3-phenyl-2-thiourea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(beta-Phenethyl)-3-phenyl-2-thiourea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or anticancer properties. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Phenethyl isothiocyanate: Shares the phenethyl group but has an isothiocyanate moiety instead of thiourea.

    Phenethylamine: Lacks the thiourea and phenyl groups, but shares the phenethyl structure.

    Phenylthiourea: Contains the thiourea and phenyl groups but lacks the phenethyl group.

Uniqueness: 1-(beta-Phenethyl)-3-phenyl-2-thiourea is unique due to the combination of its phenethyl and phenyl groups attached to the thiourea moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-phenyl-3-(2-phenylethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S/c18-15(17-14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOBLGHESXFRAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164654
Record name Thiourea, N-phenyl-N'-(2-phenylethyl)- (9CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805621
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

15093-42-2
Record name N-(2-Phenylethyl)-N'-phenylthiourea
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015093422
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Record name 15093-42-2
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Record name Thiourea, N-phenyl-N'-(2-phenylethyl)- (9CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-PHENETHYL-3-PHENYL-2-THIOUREA
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Record name N-(2-PHENYLETHYL)-N'-PHENYLTHIOUREA
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